molecular formula C8H7F4N B026561 4-Fluoro-2-(trifluoromethyl)benzylamine CAS No. 202522-22-3

4-Fluoro-2-(trifluoromethyl)benzylamine

Cat. No. B026561
CAS RN: 202522-22-3
M. Wt: 193.14 g/mol
InChI Key: BLQGRYYLPWCHMA-UHFFFAOYSA-N
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Description

“4-Fluoro-2-(trifluoromethyl)benzylamine” is a chemical compound with the molecular formula C8H7F4N . It is a substituted benzoic acid derivative .


Molecular Structure Analysis

The molecular structure of “4-Fluoro-2-(trifluoromethyl)benzylamine” consists of a benzene ring substituted with a fluorine atom, a trifluoromethyl group, and a benzylamine group . The InChI code for this compound is 1S/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2 .


Physical And Chemical Properties Analysis

“4-Fluoro-2-(trifluoromethyl)benzylamine” is a liquid at ambient temperature . Its molecular weight is 193.14 .

Scientific Research Applications

Synthesis of Benzotrifluoride Derivatives

This compound is utilized in the synthesis of various benzotrifluoride derivatives, which are important in medicinal chemistry due to their potential biological activities. The trifluoromethyl group in particular is known for increasing the metabolic stability of pharmaceuticals .

Development of Antidepressants

The presence of the benzylamine moiety makes it a valuable precursor in the development of antidepressant drugs. It can be used to synthesize compounds that act on the central nervous system by modulating neurotransmitter levels .

Creation of Liquid Crystals

4-Fluoro-2-(trifluoromethyl)benzylamine can be used to create liquid crystals with specific properties. These materials are essential for modern display technologies, such as those used in smartphones and televisions .

Agricultural Chemical Research

In agriculture, this compound can be modified to produce herbicides and pesticides. Its fluorinated structure can enhance the activity and selectivity of these agrochemicals .

Material Science Applications

Researchers in material science may employ this compound to develop new polymers with enhanced properties, such as increased thermal stability and chemical resistance .

Fluorinated Building Blocks for Organic Synthesis

As a fluorinated amine, it serves as a building block in organic synthesis, particularly in the introduction of fluorine atoms into organic molecules, which can significantly alter their chemical and physical properties .

Imaging Agent Precursor

The compound’s structure is suitable for the synthesis of imaging agents used in medical diagnostics, such as positron emission tomography (PET) tracers .

Catalyst and Reagent in Chemical Reactions

It can act as a catalyst or reagent in various chemical reactions, including those that produce compounds with potential pharmacological activities .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is classified as a flammable liquid and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity after a single exposure, with the respiratory system being a target organ .

properties

IUPAC Name

[4-fluoro-2-(trifluoromethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H,4,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLQGRYYLPWCHMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)C(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10370549
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-2-(trifluoromethyl)benzylamine

CAS RN

202522-22-3
Record name 1-[4-Fluoro-2-(trifluoromethyl)phenyl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10370549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 202522-22-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-2-(trifluoromethyl)benzonitrile (2.0 g) in ethanol (10.0 mL) was added Raney Ni (catalytic amount). The reaction mixture was subjected for hydrogenation in Parr apparatus under 50 psi for 2-3 h. The reaction mass, was filtered through celite and the filtrate was concentrated to afford 0.400 g of desired product. 1H NMR (CDCl3): δ 3.98 (s, 2H), 7.24 (t, J=9.0 Hz, 1H), 7.34 (d, J=8.7 Hz, 1H), 7.54 (t, J=7.8 Hz, 1H); MS [M+H]+: 194.03.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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